N-(2,4-dimethoxyphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound that belongs to the class of amides This compound features a pyridazinone core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multiple steps:
Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones to form the pyridazinone ring.
Substitution Reactions:
Amidation: The final step involves the coupling of the pyridazinone derivative with 2,4-dimethoxyphenylbutanoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors for each step of the synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form hydroxyl derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitro compounds, and various nucleophiles.
Major Products
Phenolic Derivatives: From oxidation of methoxy groups.
Hydroxyl Derivatives: From reduction of the carbonyl group.
Substituted Aromatics: From various substitution reactions.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxyphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-4-(3-(3-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- N-(2,4-dimethoxyphenyl)-4-(3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
Uniqueness
N-(2,4-dimethoxyphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of multiple methoxy groups and the pyridazinone core contribute to its versatility and potential in various applications.
Biological Activity
N-(2,4-dimethoxyphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a compound of interest due to its potential biological activity. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies and findings.
- Molecular Formula : C22H26N4O3
- Molecular Weight : 394.47 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the pyridazine ring through cyclization reactions.
- Amidation with appropriate amine derivatives to introduce the butanamide functionality.
- Purification via crystallization or chromatography to obtain a pure product suitable for biological testing.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar compounds featuring the pyridazine moiety. For instance, compounds with structural analogs have demonstrated significant inhibitory effects on various cancer cell lines. The IC50 values for these compounds often range in the low micromolar concentrations, indicating potent activity.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HCC827 (lung cancer) | 6.26 ± 0.33 | |
Compound B | NCI-H358 (lung cancer) | 6.48 ± 0.11 | |
Compound C | MCF7 (breast cancer) | 10.5 ± 1.2 |
The proposed mechanisms of action for this class of compounds include:
- Inhibition of DNA synthesis : Many compounds interact with DNA, causing disruptions in replication and transcription.
- Induction of apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial properties : Some studies indicate that these compounds also exhibit antibacterial activity, providing a dual therapeutic potential.
Study on Antitumor Efficacy
A study conducted on a series of pyridazine derivatives demonstrated that modifications in the aromatic substituents significantly affect their biological activity. The study evaluated the antiproliferative effects on three human cancer cell lines (HT-29, M21, MCF7) using standard assays to determine IC50 values.
Results Summary
The results indicated that compounds with electron-donating groups on the aromatic rings exhibited enhanced antitumor activity compared to those with electron-withdrawing groups. The structure-activity relationship (SAR) analysis highlighted the importance of specific substitutions for optimizing biological efficacy.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-29-17-7-4-6-16(14-17)19-11-12-23(28)26(25-19)13-5-8-22(27)24-20-10-9-18(30-2)15-21(20)31-3/h4,6-7,9-12,14-15H,5,8,13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMBMAXWSDDPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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